molecular formula C18H25N3O2 B2661684 N-(2-ethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-45-1

N-(2-ethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B2661684
CAS RN: 1013765-45-1
M. Wt: 315.417
InChI Key: WLKKIGVMGMHVEP-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, commonly referred to as EPPC, is a pyrazole-based compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Synthesis of Pyrazole Derivatives : Pyrazole derivatives, including compounds similar to N-(2-ethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, are synthesized for various biological evaluations. For instance, the synthesis and evaluation of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have shown promising nematocidal activity against Meloidogyne incognita, highlighting the potential of pyrazole derivatives in agrochemical applications (Zhao et al., 2017).

Anticancer and Anti-inflammatory Properties : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of pyrazole derivatives in medicinal chemistry for developing potential therapeutic agents (Rahmouni et al., 2016).

Antibacterial Activity : The antibacterial evaluation of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides has shown effective activity against various strains of Staphylococcus aureus, including MRSA and MSSA, indicating the potential use of pyrazole derivatives in addressing antibiotic resistance (Pitucha et al., 2011).

Herbicidal Activity : The synthesis and herbicidal activity evaluation of 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives have shown significant potential against various annual lowland weeds, with specific compounds exhibiting excellent crop safety, suggesting their use in agricultural applications (Ohno et al., 2004).

Antimicrobial and Corrosion Inhibition : Pyrazole derivatives have been explored for their antimicrobial activities and as corrosion inhibitors, demonstrating the chemical versatility of pyrazole compounds in both biomedical and industrial applications. For example, pyranpyrazole derivatives have been shown to be effective corrosion inhibitors for mild steel, indicating their potential utility in industrial maintenance (Dohare et al., 2017).

properties

IUPAC Name

N-(2-ethylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-4-11-21-13-15(18(20-21)23-12-5-2)17(22)19-16-10-8-7-9-14(16)6-3/h7-10,13H,4-6,11-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKKIGVMGMHVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC=C2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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